Cas no 6951-91-3 (1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone)

1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone structure
6951-91-3 structure
Product Name:1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone
CAS-Nr.:6951-91-3
MF:C21H34O3
MW:334.49286699295
CID:1737972
PubChem ID:246205
Update Time:2025-04-21

1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone
    • 3,12-Dihydroxy-nor-cholanic Acid
    • 23-Nordeoxycholic acid
    • Nor-Desoxycholic Acid
    • nordeoxycholic acid
    • AC1L4X8K
    • AC1Q5T2C
    • (3r)-3-[(3r,5r,8r,9s,10s,12s,13r,14s,17r)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl]butanoic acid(non-preferred name)
    • SureCN1656466
    • 23-Nor-deoxycholic acid
    • Ambap
    • 3,12-Dihydroxy-nor-cholanic Acid; 23-Nordeoxycholic acid; Nor-Desoxycholic Acid; nordeoxycholic acid; AC1L4X8K; AC1Q5T2C; (3r)-3-[(3r,5r,8r,9s,10s,12s,13r,14s,17r)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl]butanoic acid(non-preferred name); SureCN1656466; 23-Nor-deoxycholic acid; Ambap;
    • NSC-58849
    • 3alpha,12alpha-dihydroxy-5beta-pregnan20-one
    • 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one
    • CHEMBL3137800
    • NSC58849
    • Q27149044
    • 6951-91-3
    • CHEBI:79892
    • Pregnan-20-one,12-dihydroxy-, (3.alpha.,5.beta.,12.alpha.)-
    • 1-[(3R,5R,8R,9S,10S,12S,13S,14S,17S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
    • Inchi: 1S/C21H34O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17+,18+,19+,20+,21-/m1/s1
    • InChI-Schlüssel: QIVOTMOKECOCJC-OCBUSJJZSA-N
    • Lächelt: O[C@H]1C[C@@H]2[C@@]3(C)CC[C@H](C[C@H]3CC[C@H]2[C@@H]2CC[C@H](C(C)=O)[C@]21C)O

Berechnete Eigenschaften

  • Genaue Masse: 334.25092
  • Monoisotopenmasse: 334.251
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 24
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 531
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 9
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topologische Polaroberfläche: 57.5Ų

Experimentelle Eigenschaften

  • Dichte: 1.117
  • Siedepunkt: 469.7°C at 760 mmHg
  • Flammpunkt: 252°C
  • Brechungsindex: 1.541
  • PSA: 57.53
  • LogP: 3.56600
Empfohlene Lieferanten
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd